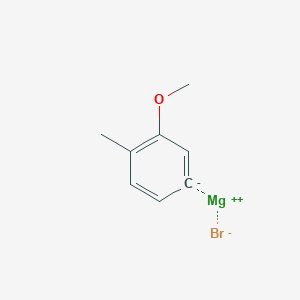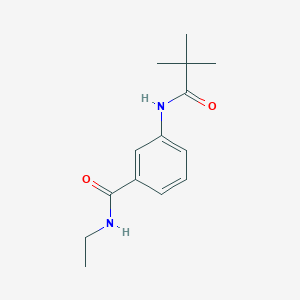
3-(3-Methylphenyl)-2-propenylzinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylphenyl)-2-propenylzinc iodide is an organozinc compound that is used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in cross-coupling reactions to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Methylphenyl)-2-propenylzinc iodide can be synthesized through the reaction of 3-(3-Methylphenyl)-2-propenyl bromide with zinc in the presence of iodine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis method. This would include optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be considered to improve efficiency and safety.
化学反应分析
Types of Reactions
3-(3-Methylphenyl)-2-propenylzinc iodide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or alcohol.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
Oxidation: 3-(3-Methylphenyl)-2-propenone or 3-(3-Methylphenyl)-2-propenol.
Reduction: 3-(3-Methylphenyl)-2-propene.
Substitution: Various substituted alkenes depending on the coupling partner.
科学研究应用
3-(3-Methylphenyl)-2-propenylzinc iodide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Can be used to modify biological molecules for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
作用机制
The mechanism of action of 3-(3-Methylphenyl)-2-propenylzinc iodide involves the formation of a carbon-zinc bond, which is highly reactive. This reactivity allows it to participate in various chemical reactions, such as cross-coupling, where it forms new carbon-carbon bonds. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in other molecules.
相似化合物的比较
Similar Compounds
3-(3-Methylphenyl)-2-propenylmagnesium bromide: Another organometallic compound with similar reactivity but contains a magnesium atom instead of zinc.
3-(3-Methylphenyl)-2-propenyl lithium: Contains a lithium atom and is more reactive than the zinc compound.
3-(3-Methylphenyl)-2-propenyl copper: Contains a copper atom and is used in different types of coupling reactions.
Uniqueness
3-(3-Methylphenyl)-2-propenylzinc iodide is unique due to its moderate reactivity, which makes it easier to handle compared to its lithium and magnesium counterparts. It also offers a good balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
属性
分子式 |
C10H11IZn |
|---|---|
分子量 |
323.5 g/mol |
IUPAC 名称 |
iodozinc(1+);1-methyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11.HI.Zn/c1-3-5-10-7-4-6-9(2)8-10;;/h4,6-8H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XRWGYQJKYWCZHH-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC=C1)C[C-]=C.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


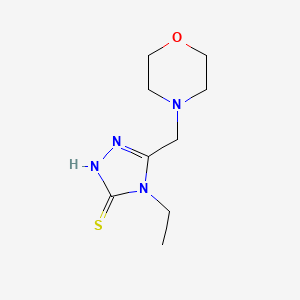

![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
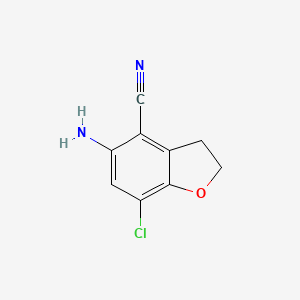
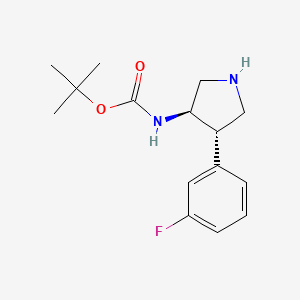
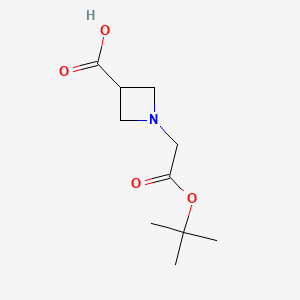
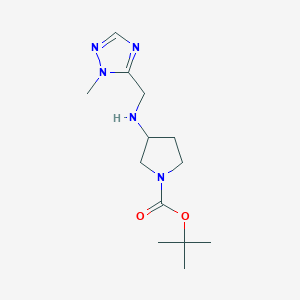

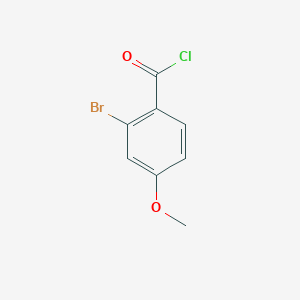
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
